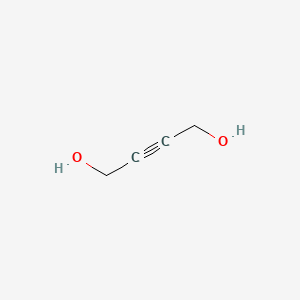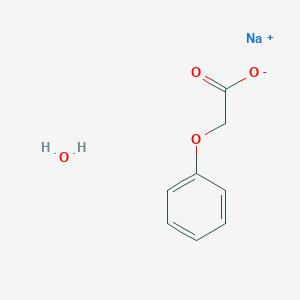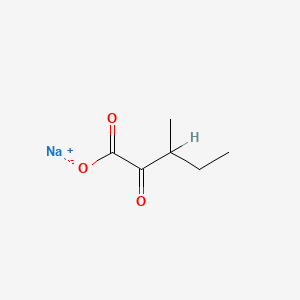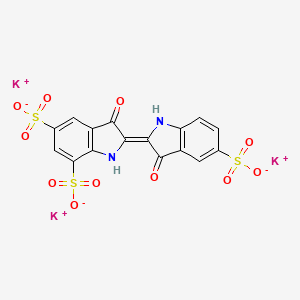
Erbium chloride (ErCl3), hexahydrate (8CI,9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a rare earth element compound that finds applications in various fields such as chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: Erbium chloride hexahydrate can be synthesized by reacting erbium oxide (Er2O3) with hydrochloric acid (HCl) under controlled conditions. The reaction typically involves heating the mixture to dissolve the erbium oxide and then crystallizing the resulting solution to obtain the hexahydrate form.
Industrial Production Methods: In industrial settings, erbium chloride hexahydrate is produced on a larger scale using similar methods but with optimized reaction conditions to ensure high purity and yield. The process involves the use of high-purity erbium oxide and hydrochloric acid, followed by crystallization and drying steps to obtain the final product.
化学反应分析
Types of Reactions: Erbium chloride hexahydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Erbium chloride hexahydrate can be oxidized using strong oxidizing agents such as hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Substitution reactions involve replacing chlorine atoms in the compound with other ligands, often using ligands such as ammonia (NH3) or water (H2O).
Major Products Formed:
Oxidation: The oxidation of erbium chloride hexahydrate can produce erbium oxychloride (ErOCl) and other erbium oxides.
Reduction: Reduction reactions can yield metallic erbium (Er) or lower oxidation state erbium compounds.
Substitution: Substitution reactions can result in the formation of erbium complexes with different ligands.
科学研究应用
Erbium chloride hexahydrate is widely used in scientific research due to its unique properties and applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in Friedel-Crafts-type reactions and Luche reductions.
Biology: Erbium chloride hexahydrate is employed in biological studies to investigate the effects of rare earth elements on biological systems.
Industry: The compound is used in the production of erbium-doped fiber amplifiers (EDFAs) for telecommunications and in the manufacturing of various electronic devices.
作用机制
The mechanism by which erbium chloride hexahydrate exerts its effects depends on the specific application. For example, in catalysis, the compound acts as a Lewis acid, facilitating the formation of carbocation intermediates in Friedel-Crafts reactions. In biological systems, the compound may interact with cellular components, affecting various biochemical pathways.
Molecular Targets and Pathways Involved:
Catalysis: The compound targets carbocation intermediates and stabilizes them during the reaction process.
Biological Systems: The exact molecular targets and pathways in biological systems are still under investigation, but the compound may interact with enzymes and other cellular components.
相似化合物的比较
Erbium chloride hexahydrate is similar to other rare earth element chlorides, such as ytterbium chloride (YbCl3), terbium chloride (TbCl3), and thulium chloride (TmCl3). it has unique properties that distinguish it from these compounds:
Erbium Chloride (ErCl3): Pink hygroscopic crystals, used in catalysis and electronic applications.
Ytterbium Chloride (YbCl3): Similar applications but different chemical properties and reactivity.
Terbium Chloride (TbCl3): Used in luminescent materials and other specialized applications.
Thulium Chloride (TmCl3): Used in nuclear medicine and other niche applications.
Erbium chloride hexahydrate stands out due to its specific catalytic properties and its role in advanced technological applications.
属性
IUPAC Name |
trichloroerbium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Er.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRVGCUEJLYELA-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Er](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3ErH2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10025-75-9 |
Source


|
| Record name | Erbium trichloride hexahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

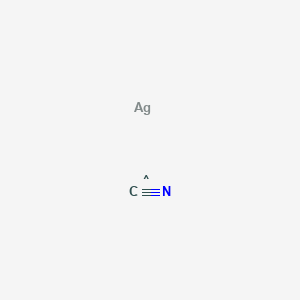
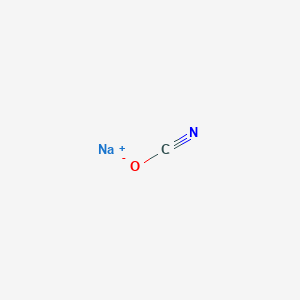
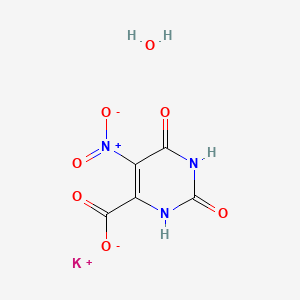
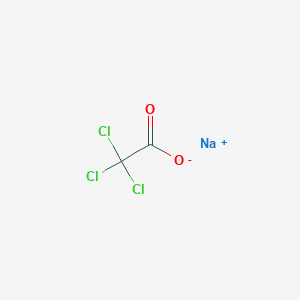
![[4-(4-azaniumyl-3-methoxyphenyl)-2-methoxyphenyl]azanium;dichloride](/img/structure/B7799947.png)
